2-Bromo-4,6-difluorobenzaldehyde CAS number and properties
2-Bromo-4,6-difluorobenzaldehyde CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a key building block in modern organic synthesis. This document details its chemical and physical properties, safety and handling guidelines, and its applications in the development of pharmaceuticals and agrochemicals.
Chemical Identity and Properties
2-Bromo-4,6-difluorobenzaldehyde is a halogenated aromatic aldehyde. The presence of bromine and fluorine atoms, along with the aldehyde functional group, makes it a versatile reagent for various chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 154650-59-6[1] |
| Molecular Formula | C₇H₃BrF₂O[1][2] |
| SMILES | C1=C(C=C(C(=C1F)C=O)Br)F[1] |
| MDL Number | MFCD18642940[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 221.00 g/mol [1][2] |
| Appearance | White to light yellow powder or crystals |
| Storage | Store at room temperature[2] or under an inert atmosphere at 2-8°C[3] |
| Solubility | Information not available. Expected to be soluble in common organic solvents. |
Applications in Organic Synthesis
2-Bromo-4,6-difluorobenzaldehyde is a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from the reactivity of its functional groups:
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Aldehyde Group: The aldehyde functionality can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of cyanohydrins.
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Bromo and Fluoro Groups: The halogen atoms on the aromatic ring are key for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents. The fluorine atoms can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredients (APIs)[2].
This compound is particularly noted for its use as a reagent in the olefination of benzylic alcohols[1]. It is also a key intermediate in the development of fluorinated APIs and is used in the preparation of agrochemicals and other specialty organic compounds[2].
Experimental Protocol: A Representative Synthesis
Disclaimer: The following protocol is for the synthesis of 4-Bromo-2,6-difluorobenzaldehyde and should be adapted and optimized by a qualified chemist for the synthesis of 2-Bromo-4,6-difluorobenzaldehyde.
Reaction: Ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by formylation.
Materials:
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1-bromo-3,5-difluorobenzene
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n-Butyllithium (n-BuLi) in hexanes
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Diisopropylamine
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N,N-Dimethylformamide (DMF)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of diisopropylamine in anhydrous THF at -78°C under a nitrogen atmosphere, add n-butyllithium dropwise.
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Stir the resulting lithium diisopropylamide (LDA) solution at -20°C for 30 minutes.
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Cool the reaction mixture back to -78°C and add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.
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Stir the mixture at -78°C for 30 minutes.
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Add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at room temperature for 2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by partitioning between ethyl acetate and a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2,6-difluorobenzaldehyde.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 2-Bromo-4,6-difluorobenzaldehyde is not publicly available but can be requested from suppliers[1][4]. Based on the safety information for the isomeric compound 2-Bromo-3,6-difluorobenzaldehyde, the following precautions should be taken[5]:
Hazard Statements:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Statements:
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Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[5].
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Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[5].
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Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[5].
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Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[5].
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Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up[5].
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Disposal: Dispose of contents/container to an approved waste disposal plant[5].
It is imperative to consult the supplier-specific Safety Data Sheet before handling this chemical.
Visualization of a Key Reaction
The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction, a common application for aryl bromides like 2-Bromo-4,6-difluorobenzaldehyde, to form a biaryl compound.
